[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine
Overview
Description
[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine
is a chemical compound. It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine
.
Molecular Structure Analysis
The molecular structure of This compound
can be represented by the InChI code 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
. This indicates the presence of bromine, fluorine, and nitrogen atoms in the compound.
Physical and Chemical Properties Analysis
This compound
is a compound with a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine
.
Scientific Research Applications
Antibacterial Activity
A study by Uwabagira, Sarojini, and Poojary (2018) focused on the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, involving precursors with structural similarity to the compound . This compound exhibited in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential applications in developing new antibacterial agents (Uwabagira et al., 2018).
Synthesis of Complex Molecular Structures
Chukhajian et al. (2020) explored synthetic routes to 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl. Their research involved Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromo- or 4-methylphenyl)prop-2-yn-1-yl groups, leading to complex molecular structures. This highlights the versatility of such bromo- and methyl-substituted compounds in organic synthesis (Chukhajian et al., 2020).
Tyrosine Kinase Inhibitors
Rewcastle et al. (1998) investigated a series of analogues of 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds, bearing similarities in structure to the query compound, were evaluated for their ability to inhibit tyrosine phosphorylation, indicating their potential use in cancer therapy (Rewcastle et al., 1998).
Fluorescence Probe Properties
Singh and Darshi (2002) studied the fluorescence probe properties of certain diphenylbutadienes in micelles and vesicles. Their research on compounds with phenyl groups and their interaction with different media could provide insights into the photophysical properties and potential applications of similar compounds in biological imaging and sensors (Singh and Darshi, 2002).
Crystal Structure Analysis
Das et al. (2003) synthesized and measured the X-ray crystal structure of amino-3-fluorophenyl boronic acid, a compound related to the query. Their work emphasizes the importance of structural analysis in understanding the reactivity and potential applications of such compounds in materials science and pharmaceuticals (Das et al., 2003).
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN/c1-11-2-4-12(5-3-11)9-18-10-13-6-7-14(16)15(17)8-13/h2-8,18H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBEUKDIIVKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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